3,3',4,5-Tetrabromodiphenyl ether
Overview
Description
3,3’,4,5-Tetrabromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE) that is used as a flame retardant . Its molecular formula is C12H6Br4O .
Molecular Structure Analysis
The molecular structure of 3,3’,4,5-Tetrabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with four bromine atoms attached to the phenyl rings .Physical and Chemical Properties Analysis
3,3’,4,5-Tetrabromodiphenyl ether has a molecular weight of 485.79 g/mol . It has a high logP value, indicating that it is lipophilic .Scientific Research Applications
Metabolism and Environmental Impact
3,3',4,5-Tetrabromodiphenyl ether, a type of Polybrominated Diphenyl Ether (PBDE), has been studied for its metabolism and environmental impact. Research on rats revealed hydroxylated metabolites of tetrabrominated and tribrominated diphenyl ethers, identified through gas chromatography-mass spectrometry. These findings are significant for understanding the environmental and biological processing of PBDEs (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of derivatives of this compound, like 3,3',4,4'-Tetraaminodiphenyl ether, have been explored. One study demonstrates its preparation from 4,4'diaminodiphenyl ether, using methods like N-acylation, nitration, acid hydrolysis, reduction, and neutralization, with characterization via FTIR spectroscopy and nuclear magnetic resonance (Yu Wen-xue, 2007).
Conformational Properties and Molecular Studies
Molecular orbital studies have been conducted to understand the conformational properties of brominated diphenyl ethers. Quantum chemical methods, including density functional theory, were employed to analyze the conformational flexibility and environmental fate of these compounds (Hu, Eriksson, Bergman, Kolehmainen, Knuutinen, Suontamo, & Wei, 2005).
Environmental Remediation Techniques
Studies have explored environmental remediation techniques, such as the use of ball-milled Al micro-scale particles with vitamin B12 for the degradation of brominated organic pollutants like 2,2′,4,4′-tetrabromodiphenyl ether (BDE47) in a liquid system. This research offers insights into potential soil remediation strategies (Yang, Deng, Wei, Han, Yu, Deng, Zhu, Duan, & Zhuo, 2018).
Vibrational Spectroscopy and DFT Studies
Vibrational spectroscopy and density functional theory (DFT) studies have been conducted on 2,2',4,4'-tetrabromodiphenyl ether, providing insights into the vibrational frequencies and conformational changes induced by bromine substitution. These studies are crucial for understanding the physical and chemical properties of PBDEs (Qiu, Liu, Jin, Zhang, Wu, & Wang, 2010).
Mechanism of Action
Research suggests that PBDEs like 3,3’,4,5-Tetrabromodiphenyl ether can have immunotoxic effects . They can modulate the intracellular expression of miRNAs and interfere with the biogenesis of small extracellular vesicles (sEVs) . PBDE-47, a congener of 3,3’,4,5-Tetrabromodiphenyl ether, has been shown to exacerbate the LPS-induced pro-inflammatory response in macrophages .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,2,3-tribromo-5-(3-bromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-2-1-3-8(4-7)17-9-5-10(14)12(16)11(15)6-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOBLTZZSVXBOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC(=C(C(=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879897 | |
Record name | BDE-78 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-45-1 | |
Record name | 3,3',4,5-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-78 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',4,5-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA2XU37VTP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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